6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the diazotization of 2-methyl aniline followed by coupling with 6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that interact with cellular targets. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-1,4-dimethyl-2-oxo-5-[(4-phenyldiazenyl)phenyl]diazenyl-1,2-dihydropyridine-3-carbonitrile
- 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfanylidene groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-4-2-3-5-7(6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRUHWFQIKCDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.